molecular formula C14H10O5 B1250263 Cratoxyarborenone F

Cratoxyarborenone F

Katalognummer: B1250263
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: ANQQUCRTGKYCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cratoxyarborenone E is a prenylated flavonoid isolated from Cratoxylum glaucum leaf extracts, specifically from the dichloromethane fraction (Cg.FD) . Structurally, it features a flavone backbone (C6-C3-C6 system) with two prenyl groups and hydroxyl substitutions. Key spectroscopic data include a carbonyl group at δC 180.37 and aromatic protons at δH 6.29 and 7.50 . Additionally, it inhibits ketohexokinase isoform C (IC₅₀ = 1.0 µM), suggesting metabolic regulatory applications .

Eigenschaften

Molekularformel

C14H10O5

Molekulargewicht

258.23 g/mol

IUPAC-Name

1,6-dihydroxy-4-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O5/c1-18-10-5-4-9(16)12-13(17)8-3-2-7(15)6-11(8)19-14(10)12/h2-6,15-16H,1H3

InChI-Schlüssel

ANQQUCRTGKYCDZ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=C(C=C3)O

Kanonische SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=C(C=C3)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Cratoxyarborenone F

  • Structure: A xanthone derivative with prenyl modifications, distinct from the flavone backbone of Cratoxyarborenone E .
  • Bioactivity: Limited studies exist, but it is grouped with other xanthones (e.g., trapezifolixanthone) from Cratoxylum spp. that exhibit antibacterial properties. No antimalarial or cytotoxicity data are reported .

Methoxy-isobavachalcone

  • Source : Psoralea corylifolia.
  • Bioactivity: Superior ketohexokinase inhibition (IC₅₀ = 0.2 µM vs. 1.0 µM for Cratoxyarborenone E) but lacks antimalarial data .
  • Toxicity: Not reported, but chalcones often exhibit higher cytotoxicity than flavonoids.

α-/γ-Mangostin

  • Source : Cratoxylum prunifolium.
  • Bioactivity: Moderate ketohexokinase inhibition (IC₅₀ = 1.5 µM) and known anti-inflammatory effects. Unlike Cratoxyarborenone E, mangostins are xanthones with broader antimicrobial activity .

Functional Analogs: Antimalarial Compounds

Compound Source IC₅₀ (µM)* CC₅₀ (µM)* SI Key Features References
Cratoxyarborenone E C. glaucum 5.82 20.74 3.56 Prenylated flavonoid, low toxicity
Artemisinin Artemisia annua 0.001–0.01 >100 >1000 Sesquiterpene lactone, gold standard
Quinine Cinchona succirubra 0.1–1.0 50–100 50–100 Alkaloid, historical use
Osthole Angelica archangelica 0.7 N/A N/A Coumarin, ketohexokinase inhibition

*IC₅₀: Half-maximal inhibitory concentration (antimalarial); CC₅₀: Cytotoxic concentration; SI: Selectivity index (CC₅₀/IC₅₀).

Key Findings:

Potency: Cratoxyarborenone E’s antimalarial activity (IC₅₀ = 5.82 µM) is weaker than artemisinin (IC₅₀ = 0.001–0.01 µM) but comparable to early-stage plant-derived candidates like quinine derivatives .

Safety Profile : Its SI (3.56) is lower than artemisinin’s (>1000) but higher than many cytotoxic prenylated xanthones (e.g., γ-mangostin, SI < 1) .

Mechanistic Diversity: Unlike artemisinin, which targets heme detoxification, Cratoxyarborenone E’s mode of action remains unclear but may involve lactate dehydrogenase (LDH) inhibition .

Q & A

Basic: What methodologies are employed for isolating Cratoxyarborenone F from Cratoxylum glaucum?

Answer:
Isolation typically involves bioassay-guided fractionation using polarity-based solvent extraction (e.g., dichloromethane) followed by chromatographic techniques. For example, vacuum liquid chromatography (VLC) with hexane-EtOAc gradients separates active fractions, and further purification is achieved via Sephadex LH-20 columns with chloroform-methanol elution . This approach prioritizes fractions with >50% antimalarial inhibition (e.g., fraction Cg.FD-F5, IC50 1.5 ± 2.91 µg/mL) for subsequent structural analysis .

Advanced: How can researchers resolve contradictions in antimalarial activity between crude extracts and isolated Cratoxyarborenone F?

Answer:
Discrepancies (e.g., pure Cratoxyarborenone F having lower activity than its parent fraction) may arise from synergistic interactions in crude extracts or loss of stabilizing co-factors during isolation. To address this, researchers should:

  • Compare IC50 values of fractions and pure compounds (e.g., fraction Cg.FD-F5: IC50 1.5 µg/mL vs. compound 1: IC50 2.13 µg/mL) .
  • Conduct combinatorial assays to identify synergistic partners.
  • Validate purity via HPLC (e.g., >98% at 254 nm) to rule out degradation .

Basic: What spectroscopic techniques confirm the structure of Cratoxyarborenone F?

Answer:
Structural elucidation relies on:

  • 1D/2D NMR : 1H NMR (aromatic protons at δH 6.29 and 7.50) and HMBC correlations to confirm prenylated xanthone skeleton .
  • UPLC-Q-TOF-MS : Molecular ion [M+H]+ at m/z 410.1801 (C24H26O6) .
  • HPLC-PDA : Purity validation (>97% at 210–365 nm) .

Advanced: What strategies optimize derivative synthesis to enhance Cratoxyarborenone F’s bioactivity?

Answer:
Modifications focus on the prenyl side chains and xanthone core:

  • Prenyl chain functionalization : Introduce halogen or hydroxyl groups to improve binding to Plasmodium targets.
  • Methoxy group substitution : Assess effects on cytotoxicity (e.g., Cratoxyarborenone E’s -OCH3 at C-6 correlates with selectivity index SI = 14.6) .
  • Comparative SAR studies : Benchmark against analogs like vismione B (IC50 0.66 µg/mL) from related Cratoxylum species .

Basic: Which in vitro assays evaluate Cratoxyarborenone F’s antimalarial efficacy and safety?

Answer:

  • Antimalarial activity : Lactate dehydrogenase (LDH) assay on synchronized P. falciparum 3D7 cultures, with IC50 calculated via dose-response curves (e.g., 2.13 µg/mL for compound 1) .
  • Cytotoxicity : Resazurin-based assay on Vero cells (CC50 = 31.02 µg/mL, SI = 14.6) .
  • Controls : Chloroquine (positive control) and solvent-only blanks .

Advanced: How to design mechanistic studies for Cratoxyarborenone F’s action against Plasmodium?

Answer:

  • Target identification : Use proteomics (e.g., affinity chromatography with tagged compounds) or gene expression profiling under treatment.
  • Hemozoin inhibition assay : Test interference in heme detoxification pathways.
  • Time-kill kinetics : Determine stage-specific activity (e.g., ring vs. trophozoite stages) .
  • Ethical rigor : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .

Basic: How to ensure reproducibility in Cratoxyarborenone F isolation and bioactivity assays?

Answer:

  • Standardized protocols : Document solvent ratios (e.g., hexane-EtOAc gradients), column dimensions, and incubation conditions (e.g., 37°C, 5% CO2 for parasites) .
  • Triplicate validation : Report IC50/CC50 as mean ± SD (e.g., 2.13 ± 0.04 µg/mL) .
  • Reference controls : Use established antimalarials (e.g., artemisinin) and cytotoxicity benchmarks .

Advanced: What computational tools support the structure-activity relationship (SAR) analysis of Cratoxyarborenone F?

Answer:

  • Molecular docking : Map interactions with Plasmodium targets (e.g., PfATP4 or PfDHFR) using software like AutoDock Vina.
  • QSAR models : Train algorithms on analogs (e.g., prenylated xanthones) to predict bioactivity.
  • ADMET profiling : Use SwissADME or ProTox-II to optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cratoxyarborenone F
Reactant of Route 2
Reactant of Route 2
Cratoxyarborenone F

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.